Superior Suppression of Microtubule Dynamic Instability vs. Maytansine
S-methyl DM1 is 86.7% more effective at suppressing microtubule dynamic instability than the parent compound maytansine. At an equivalent concentration of 100 nM, S-methyl DM1 reduces dynamic instability by 84%, whereas maytansine achieves only 45% suppression [1]. This functional superiority is observed despite S-methyl DM1 being a weaker inhibitor of tubulin polymerization (IC50 of 4 μM for polymerization) . The data indicate that S-methyl DM1's primary mechanism for potent antimitotic effects is the strong suppression of microtubule dynamics, not merely inhibition of polymerization.
| Evidence Dimension | Suppression of microtubule dynamic instability (%) |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | Maytansine: 45% |
| Quantified Difference | +39 percentage points (1.87-fold improvement) |
| Conditions | 100 nM compound concentration in MCF7 breast cancer cells |
Why This Matters
This metric directly quantifies the compound's ability to induce mitotic arrest, the primary mechanism of action for maytansinoid-based ADCs, making S-methyl DM1 a more representative tool for studying the active metabolite's antimitotic potency.
- [1] Lopus, M., et al. (2010). Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules. Molecular Cancer Therapeutics, 9(10), 2689-2699. View Source
